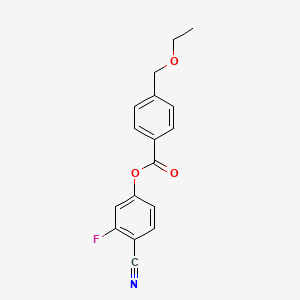
4-Cyano-3-fluorophenyl 4-(ethoxymethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-3-fluorophenyl 4-(ethoxymethyl)benzoate is an organic compound with the molecular formula C17H14FNO3 It is characterized by the presence of a cyano group, a fluorine atom, and an ethoxymethyl ester group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-fluorophenyl 4-(ethoxymethyl)benzoate typically involves the esterification of 4-cyano-3-fluorophenol with 4-(ethoxymethyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3-fluorophenyl 4-(ethoxymethyl)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary depending on the desired outcome.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Nucleophilic substitution: Substituted derivatives of the original compound.
Hydrolysis: 4-Cyano-3-fluorophenol and 4-(ethoxymethyl)benzoic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
4-Cyano-3-fluorophenyl 4-(ethoxymethyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-Cyano-3-fluorophenyl 4-(ethoxymethyl)benzoate involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The ethoxymethyl ester group may also influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-3-fluorophenyl 4-pentylbenzoate: Similar structure but with a pentyl group instead of an ethoxymethyl group.
4-Cyano-3-fluorophenyl 4-ethylbenzoate: Similar structure but with an ethyl group instead of an ethoxymethyl group.
Uniqueness
4-Cyano-3-fluorophenyl 4-(ethoxymethyl)benzoate is unique due to the presence of the ethoxymethyl ester group, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where these properties are desired.
Properties
CAS No. |
146781-29-5 |
|---|---|
Molecular Formula |
C17H14FNO3 |
Molecular Weight |
299.30 g/mol |
IUPAC Name |
(4-cyano-3-fluorophenyl) 4-(ethoxymethyl)benzoate |
InChI |
InChI=1S/C17H14FNO3/c1-2-21-11-12-3-5-13(6-4-12)17(20)22-15-8-7-14(10-19)16(18)9-15/h3-9H,2,11H2,1H3 |
InChI Key |
UFCWFPUWPVRVCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















